molecular formula C33H20N4O4 B14889802 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile

2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile

Cat. No.: B14889802
M. Wt: 536.5 g/mol
InChI Key: FUJBLDKFHPEGTI-UHFFFAOYSA-N
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Description

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile is a complex organic compound known for its unique structural properties This compound features a spiro linkage, which connects two fluorene units through a single carbon atom, creating a rigid and stable structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile typically involves multiple steps, starting from commercially available fluorene derivatives. One common method includes the following steps:

    Bromination: Fluorene is brominated using bromine in the presence of a catalyst such as iron(III) chloride to yield 2,7-dibromofluorene.

    Methoxylation: The dibromofluorene is then treated with sodium methoxide to introduce methoxy groups at the 2 and 7 positions.

    Spiro Formation: The methoxylated fluorene undergoes a spirocyclization reaction with a suitable reagent, such as a nitrile derivative, to form the spiro linkage.

    Nitrile Introduction: Finally, the nitrile groups are introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a drug candidate in various therapeutic areas, including cancer and neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile depends on its specific application:

    Photophysical Properties: The spiro linkage and methoxy groups contribute to its high photoluminescence efficiency and stability, making it suitable for use in OLEDs and imaging applications.

    Biological Activity: The nitrile groups may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’,7,7’-Tetrabromo-9,9’-spirobifluorene: Similar spiro structure but with bromine atoms instead of methoxy groups.

    2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobifluorene: Contains diphenylamino groups, used as a hole transport material in perovskite solar cells.

    Spiro-OMeTAD: A well-known hole transport material in perovskite solar cells, featuring a spiro linkage and methoxy groups.

Uniqueness

2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile is unique due to its combination of methoxy and nitrile functionalities, which provide a balance of electronic properties and reactivity. This makes it a versatile compound for various applications in materials science, biology, and medicine.

Properties

Molecular Formula

C33H20N4O4

Molecular Weight

536.5 g/mol

IUPAC Name

2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile

InChI

InChI=1S/C33H20N4O4/c1-38-29-9-25-21(5-17(29)13-34)22-6-18(14-35)30(39-2)10-26(22)33(25)27-11-31(40-3)19(15-36)7-23(27)24-8-20(16-37)32(41-4)12-28(24)33/h5-12H,1-4H3

InChI Key

FUJBLDKFHPEGTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C#N)C3=C(C24C5=C(C=C(C(=C5)OC)C#N)C6=C4C=C(C(=C6)C#N)OC)C=C(C(=C3)C#N)OC

Origin of Product

United States

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